5-Methoxy-2-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a pyrrolidinyl group linked to a phenylpyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methoxy group. The pyrrolidinyl group is then attached through a nucleophilic substitution reaction, and finally, the phenylpyridazinyl moiety is introduced via a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazinyl moiety can be reduced under appropriate conditions.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the pyridazinyl moiety could produce a dihydropyridazine compound.
Scientific Research Applications
5-Methoxy-2-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological pathways and interactions.
Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone share a similar core structure and exhibit comparable biological activities.
Pyrrolidine Derivatives: These compounds, such as pyrrolidine-2-one, also feature the pyrrolidine ring and are used in medicinal chemistry.
Uniqueness
What sets 5-Methoxy-2-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21N5O2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[[1-(5-methoxypyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-6-phenylpyridazine |
InChI |
InChI=1S/C20H21N5O2/c1-26-17-11-21-20(22-12-17)25-10-9-15(13-25)14-27-19-8-7-18(23-24-19)16-5-3-2-4-6-16/h2-8,11-12,15H,9-10,13-14H2,1H3 |
InChI Key |
ZCWNJVRBKRTXOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.